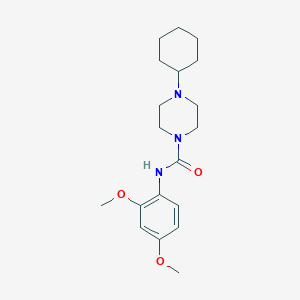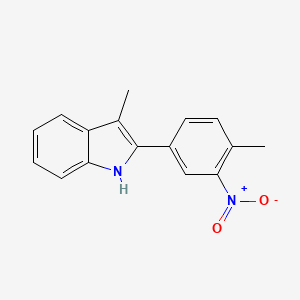![molecular formula C14H10N2O3S B5381025 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)
2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. This compound is known for its unique properties, which make it a useful tool for scientific research.
Wirkmechanismus
The mechanism of action of 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole is not fully understood. However, it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been suggested that this compound may interact with zinc ions in biological systems, which could explain its use as a fluorescent probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole have been studied in various systems. It has been found to induce apoptosis in cancer cells, and it has been shown to have an inhibitory effect on the growth of tumor cells. Additionally, this compound has been found to have a protective effect on neurons in the brain, and it has been suggested that it may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole in lab experiments is its unique properties. This compound has been found to have potential as an antitumor agent, and it has been shown to induce apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for the detection of zinc ions in biological samples. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicity profile of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole. One area of research could focus on the development of this compound as an antitumor agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Another area of research could focus on the use of this compound as a fluorescent probe for the detection of other metal ions in biological samples. Finally, further studies are needed to fully understand the toxicity profile of this compound, which could help to guide its use in future research.
Conclusion
In conclusion, 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. This compound has been found to have potential as an antitumor agent, and it has been shown to induce apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for the detection of zinc ions in biological samples. Further research is needed to fully understand the potential applications of this compound, as well as its toxicity profile.
Synthesemethoden
The synthesis of 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole can be achieved through a multistep process. The first step involves the reaction of 2-aminobenzenethiol with 4-nitrobenzyl chloride to form 2-(4-nitrobenzyloxy)benzenethiol. The second step involves the reaction of the 2-(4-nitrobenzyloxy)benzenethiol with 2-chloroacetaldehyde to form 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole.
Wissenschaftliche Forschungsanwendungen
2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole has been used in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been found to have potential as an antitumor agent, and it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe for the detection of zinc ions in biological samples.
Eigenschaften
IUPAC Name |
2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-16(18)10-5-7-11(8-6-10)19-9-14-15-12-3-1-2-4-13(12)20-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHZNRFCKBFYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {2-bromo-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5380944.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5380966.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5380977.png)
![N-(3-chlorobenzyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380988.png)
![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5381003.png)

![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5381016.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)

![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
